tert-butyl N-[1-(2-methylprop-2-en-1-yl)piperidin-4-yl]carbamate
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Overview
Description
tert-butyl N-[1-(2-methylprop-2-en-1-yl)piperidin-4-yl]carbamate: is a chemical compound with the molecular formula C14H26N2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-methylprop-2-en-1-yl)piperidin-4-yl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[1-(2-methylprop-2-en-1-yl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(2-methylprop-2-en-1-yl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups.
Biology: In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-methylprop-2-en-1-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The tert-butyl carbamate group can serve as a protecting group, preventing unwanted reactions at the nitrogen atom.
Comparison with Similar Compounds
- tert-butyl N-(2-methylprop-2-en-1-yl)carbamate
- tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate
- tert-butyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)dimethylsilane
Uniqueness: tert-butyl N-[1-(2-methylprop-2-en-1-yl)piperidin-4-yl]carbamate is unique due to the presence of both the piperidine ring and the tert-butyl carbamate group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[1-(2-methylprop-2-enyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-11(2)10-16-8-6-12(7-9-16)15-13(17)18-14(3,4)5/h12H,1,6-10H2,2-5H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGNIUVQLMBPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCC(CC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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